molecular formula C21H19ClO B15170455 1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]- CAS No. 644964-49-8

1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-

Cat. No.: B15170455
CAS No.: 644964-49-8
M. Wt: 322.8 g/mol
InChI Key: BITCCHDQMOPHQT-UHFFFAOYSA-N
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Description

The compound “1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-” is a biphenyl derivative featuring a chloro substituent at the 4' position, a methyl group at the 3' position, and a 2-methylphenoxymethyl moiety at the 2-position of the biphenyl scaffold. Its molecular formula can be inferred as C₂₁H₁₉ClO₂ (based on substituent counts), though exact physical properties like melting point or solubility require experimental validation.

Properties

CAS No.

644964-49-8

Molecular Formula

C21H19ClO

Molecular Weight

322.8 g/mol

IUPAC Name

1-chloro-2-methyl-4-[2-[(2-methylphenoxy)methyl]phenyl]benzene

InChI

InChI=1S/C21H19ClO/c1-15-7-3-6-10-21(15)23-14-18-8-4-5-9-19(18)17-11-12-20(22)16(2)13-17/h3-13H,14H2,1-2H3

InChI Key

BITCCHDQMOPHQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2C3=CC(=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that utilize similar reaction mechanisms as those used in laboratory synthesis. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated biphenyl derivatives.

Scientific Research Applications

1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related biphenyl derivatives from the evidence, focusing on substituents, physical properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight Melting Point Key Applications/Notes Reference
Target: 1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]- C₂₁H₁₉ClO₂ (inferred) 4'-Cl, 3'-CH₃, 2-[(2-methylphenoxy)methyl] ~338.8 (calculated) N/A Hypothesized agrochemical/pharmaceutical activity due to chloro and ether functionalities.
Methyl 4'-chloro-3'-methyl-[1,1'-biphenyl]-4-carboxylate C₁₅H₁₃ClO₂ 4'-Cl, 3'-CH₃, 4-COOCH₃ 260.72 N/A Intermediate in cross-coupling reactions (e.g., dual Ni/Pd catalysis) .
Bifenthrin (CAS#82657-04-3) C₂₃H₂₂ClF₃O₂ (2-methylbiphenyl-3-yl)methyl ester, cyclopropane, trifluorochloroalkene 422.87 69°C Pyrethroid insecticide; commercial pesticide .
[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-3'-(trifluoromethyl)- C₁₄H₈ClF₃O₂ 4'-Cl, 3'-CF₃, 3-COOH 300.67 N/A Potential herbicide/pharmaceutical intermediate; strong electron-withdrawing CF₃ group .
4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde C₁₅H₁₃ClO₂ 4'-Cl, 3'-OCH₃, 2-CH₃, 4-CHO 260.72 N/A Aldehyde group suggests use in further derivatization (e.g., Schiff base synthesis) .
Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate C₁₄H₁₀ClFO₂ 4'-Cl, 3'-F, 4-COOCH₃ 272.68 N/A Fluorine substitution enhances metabolic stability; possible pharmaceutical intermediate .
[1,1'-Biphenyl]-2-ol, 4'-methoxy-3'-methyl C₁₄H₁₄O₂ 4'-OCH₃, 3'-CH₃, 2-OH 214.26 N/A Phenolic group enables hydrogen bonding; potential antioxidant or polymer precursor .

Key Comparative Insights:

Substituent Effects on Reactivity and Applications: The target compound’s 2-methylphenoxymethyl group introduces steric bulk and ether functionality, differing from esters (e.g., carboxylates in ) or aldehydes (). This may enhance lipid solubility, favoring membrane penetration in agrochemicals . Halogen Variants: Chloro substituents (common in ) are electron-withdrawing, enhancing electrophilic reactivity. Fluorine in improves metabolic stability compared to chlorine.

Synthetic Routes: Biphenyl cores are often synthesized via cross-coupling (e.g., Ni/Pd-catalyzed reactions in ). The target’s phenoxymethyl group may require etherification post-coupling.

Physical Properties: Melting Points: Only Bifenthrin reports a melting point (69°C), likely due to its rigid cyclopropane and ester groups. The target compound’s flexible phenoxymethyl chain may lower its melting point.

Functional Group Diversity :

  • Carboxylic acids () and aldehydes () offer sites for further functionalization, whereas the target’s ether linkage may limit reactivity unless cleaved under specific conditions.

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